![molecular formula C18H17K2O8PS2 B1146759 4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate CAS No. 151888-20-9](/img/structure/B1146759.png)

4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate”, also known as Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt (BSPP), is a water-soluble triarylphosphine salt . It forms coordination complexes with silver ions and is extensively used in the synthesis of silver nanoparticles (AgNPs) . It is a versatile chemical compound used in various scientific research applications, including as a catalyst and in sensors.

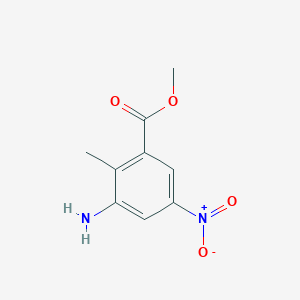

Molecular Structure Analysis

The molecular formula of this compound is C18H17K2O8PS2 . The molecular weight is 534.62300 . The compound contains a phenyl group attached to a phosphanyl group, which is further attached to a benzenesulfonate group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, it’s known to be used in Suzuki-Miyaura Coupling reactions .Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 98-102 °C . It has a LogP value of 3.28600, indicating its partition coefficient between octanol and water .Wissenschaftliche Forschungsanwendungen

Crystal Structure and Hydrogen Bonding

- The compound's structure and hydrogen bonding patterns have been explored, notably in proton-transfer compounds featuring similar structures. For example, (4-aminophenyl)arsonic acid with strong organic acids forms proton-transfer compounds with distinct hydrogen–bonding patterns, generating three-dimensional supramolecular structures (Smith & Wermuth, 2017).

Monomer Synthesis for Polymers

- It's been used as a basis for synthesizing monomers for polymers. For instance, 4-({2,4-Bis[(4-chlorophenyl)sulfonyl]phenyl}thio)benzenesulfonic acid is a monomer for sulfonated poly(arylene ether sulfones), utilized as a solid polymer electrolyte in fuel cells (Begunov et al., 2017).

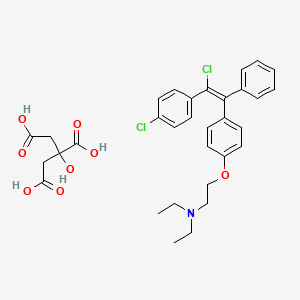

Antimitotic and Antiproliferative Activity

- Derivatives of similar compounds have been noted for antiproliferative and antiangiogenic activities. For example, phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide derivatives showcase significant antiproliferative activity against cancer cell lines (Fortin et al., 2011).

Enzyme Inhibition and Antioxidant Potential

- Novel Schiff bases of similar structure were explored for enzyme inhibition potential against AChE and BChE enzymes and demonstrated significant antioxidant potential (Kausar et al., 2019).

Catalytic Applications in Polymerization

- Compounds with related structures have been used in catalysts for polymerization. For instance, magnesium complexes with sulfonate phenoxide ligands are efficient catalysts for the ring-opening polymerization of ε-caprolactone and trimethylene carbonate (Chen et al., 2010).

Safety And Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of contact, it recommends washing off with soap and plenty of water and consulting a physician . Suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

Eigenschaften

IUPAC Name |

4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15O6PS2.H2O/c19-26(20,21)17-10-6-15(7-11-17)25(14-4-2-1-3-5-14)16-8-12-18(13-9-16)27(22,23)24;/h1-13H,(H,19,20,21)(H,22,23,24);1H2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXCHAXWGUQEGC-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC=C(C=C3)S(=O)(=O)[O-].O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15O7PS2-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40849490 |

Source

|

| Record name | 4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40849490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate | |

CAS RN |

151888-20-9 |

Source

|

| Record name | 4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40849490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate](/img/structure/B1146677.png)

![1,6-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-3,4-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-5-benzoate-myo-inositol](/img/structure/B1146698.png)